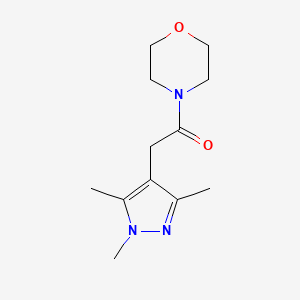
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone, also known as MQMSE, is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. MQMSE belongs to the class of quinolines and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone is not fully understood. However, it has been shown to interact with various molecular targets such as enzymes, receptors, and ion channels. 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has also been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for extended periods of time. However, there are also limitations to using 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone in laboratory experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another potential direction is to explore its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone and its effects on various molecular targets.
Méthodes De Synthèse
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedlander synthesis. The Pictet-Spengler reaction involves the condensation of an amine with an aldehyde or ketone in the presence of an acid catalyst, while the Friedlander synthesis involves the condensation of an amine with a carbonyl compound in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-16-11-5-6-12-10(8-11)4-3-7-14(12)13(15)9-17-2/h5-6,8H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCCOZQVQCSCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-oxo-2-pyrrolidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7505502.png)
![2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(3-methoxypropyl)acetamide](/img/structure/B7505507.png)

![1-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7505521.png)


![[3-Methyl-1-(2-methylpropyl)thieno[2,3-c]pyrazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7505535.png)
![N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide](/img/structure/B7505542.png)



![1-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7505564.png)